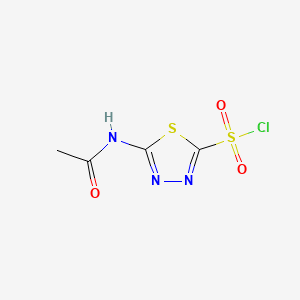

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJAPGGFIJZHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186536 | |

| Record name | Sulfohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32873-57-7 | |

| Record name | 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

Introduction: The Significance of a Key Synthetic Intermediate

This compound is a pivotal intermediate in the field of medicinal chemistry.[1] Its primary importance lies in its role as the direct precursor to Acetazolamide, a foundational drug in the class of carbonic anhydrase inhibitors.[1][] Acetazolamide and its derivatives are indispensable in the treatment of various medical conditions, including glaucoma, drug-induced edema, epilepsy, and altitude sickness, by exerting their therapeutic effects through the inhibition of carbonic anhydrase enzymes.[][3]

This guide provides a comprehensive overview of the synthetic pathway to this compound, focusing on the core chemical transformations, mechanistic insights, and detailed experimental protocols. We will explore both classical and modern, greener methodologies, offering researchers and drug development professionals the necessary technical details to approach this synthesis with expertise and safety.

Part 1: The Core Synthesis Pathway

The synthesis is a multi-step process that begins with fundamental precursors and culminates in a critical oxidative chlorination reaction. The overall strategy involves first constructing the acetylated aminothiadiazole thiol core, followed by the conversion of the thiol moiety into the highly reactive sulfonyl chloride group.

Step 1: Synthesis of the Precursor, N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

The journey to our target molecule begins with the construction of its immediate precursor. This is typically achieved in a three-stage sequence starting from basic, readily available chemicals.

-

Formation of 1,2-bis(thiocarbamoyl) hydrazine: The synthesis initiates with the reaction between hydrazine hydrate and ammonium thiocyanate.[3] This step forms the symmetrical bis(thiocarbamoyl) hydrazine intermediate.

-

Cyclization to 5-amino-2-mercapto-1,3,4-thiadiazole: The intermediate is then cyclized to form the five-membered thiadiazole ring. This is often accomplished using phosgene, which facilitates the ring closure through the loss of ammonia.[3][4]

-

Acetylation of the Amino Group: The final step in creating the precursor is the selective acylation of the primary amino group. This is typically achieved by treating 5-amino-2-mercapto-1,3,4-thiadiazole with acetic anhydride, yielding the stable and crucial starting material for the final step: N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (also known as 2-Acetylamino-5-mercapto-1,3,4-thiadiazole).[4]

Step 2: Oxidative Chlorination of the Thiol

This is the definitive transformation in the synthesis. The thiol (-SH) group of the precursor is converted into the sulfonyl chloride (-SO₂Cl) group. This reaction is an oxidative chlorination, and several methods exist, ranging from traditional approaches to more modern, safer alternatives.

The Underlying Chemistry: The core of this reaction is the oxidation of the sulfur atom. The process is believed to involve the formation of disulfide intermediates, which are then subjected to further oxidation and cleavage by the chlorinating agent.[5] The choice of oxidant and solvent system is critical for achieving high yields and purity. Polar solvents like acetonitrile or aqueous acetic acid are often preferred as they can facilitate the reaction.[5]

Method A: The Classical Approach using Aqueous Chlorine The historical and most frequently cited method involves bubbling chlorine gas through a cooled suspension of the thiol precursor in a mixture of glacial acetic acid and water.[][3]

-

Causality: The low temperature (typically -2 to 5°C) is crucial to control the highly exothermic reaction, prevent over-oxidation, and minimize the formation of unwanted byproducts. The acetic acid-water mixture serves as a solvent system that can accommodate both the organic starting material and the reactive chlorine.[]

Method B: A Greener Alternative with Sodium Hypochlorite To mitigate the significant safety hazards associated with using chlorine gas, a more contemporary and environmentally benign method employs sodium hypochlorite (NaOCl), the active ingredient in common bleach.[6]

-

Expertise & Trustworthiness: This method replaces gaseous chlorine with a liquid reagent that is easier and safer to handle. The reaction is still performed in an acidic medium, typically aqueous acetic acid, to generate the active chlorinating species in situ. This modification represents a significant process safety improvement without compromising the chemical outcome.[6]

Method C: Highly Efficient H₂O₂/SOCl₂ System A powerful and rapid method for the direct conversion of thiols to sulfonyl chlorides utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂).[7][8][9]

-

Advantages: This reagent system is highly reactive, often leading to excellent yields in very short reaction times under mild, room-temperature conditions.[7][8] From a green chemistry perspective, the primary byproduct of H₂O₂ is water, making it an attractive oxidant.[9]

The overall synthetic pathway is visualized below.

Caption: Overall synthesis pathway for this compound.

Part 2: Quantitative Data Summary

The choice of synthetic method can significantly impact reaction conditions, yield, and safety considerations. The following table summarizes these key parameters.

| Method | Oxidizing/Chlorinating Agent | Solvent System | Temperature | Reaction Time | Key Advantages |

| Classical | Chlorine (Cl₂) | Glacial Acetic Acid / Water | -2 to 5 °C | Variable | Established, well-documented. |

| Green | Sodium Hypochlorite (NaOCl) | Acetic Acid / Water | ~0 °C | Variable | Improved safety (avoids Cl₂ gas), uses common reagents.[6] |

| High-Efficiency | Hydrogen Peroxide (H₂O₂) / Thionyl Chloride (SOCl₂) | Acetonitrile | Room Temp. | Very Short (minutes) | Fast, high yield, mild conditions, green oxidant (H₂O₂).[7][8] |

| Alternative | N-Chlorosuccinimide (NCS) / HCl | Dichloromethane | Room Temp. | Variable | Avoids harsh oxidants.[8] |

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the critical oxidative chlorination step.

Protocol 1: Classical Synthesis using Aqueous Chlorine

This protocol is based on established literature methods but requires stringent safety measures due to the use of toxic chlorine gas.[][3]

Materials:

-

N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

-

Glacial Acetic Acid

-

Water (deionized)

-

Chlorine gas cylinder with a regulator and sparging tube

-

Crushed ice

Procedure:

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, prepare a suspension of N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide in a mixture of glacial acetic acid and water.

-

Cooling: Cool the reaction vessel to between -2 °C and 0 °C using an ice-salt bath. It is critical to maintain this temperature throughout the addition of chlorine.

-

Chlorination: Begin to bubble chlorine gas slowly through the stirred suspension. The gas inlet tube should extend below the surface of the liquid.

-

Monitoring: Monitor the reaction progress. The reaction is typically complete when the solid material dissolves and the solution takes on a characteristic yellow-green color.

-

Workup: Once the reaction is complete, pour the reaction mixture carefully onto a large volume of crushed ice with stirring.

-

Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold water to remove residual acid and then dry under a vacuum. The product is often of sufficient purity for the next step without further purification.

Protocol 2: Green Synthesis using Sodium Hypochlorite

This protocol is a safer alternative to the classical method, avoiding the direct handling of chlorine gas.[6]

Materials:

-

N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

-

33% Acetic Acid in water

-

5% Sodium Hypochlorite solution (commercial bleach)

-

Crushed ice

Procedure:

-

Setup: In a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel, suspend the N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide in 33% aqueous acetic acid.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Addition of Oxidant: Add the 5% sodium hypochlorite solution dropwise via the dropping funnel to the cooled, stirred suspension over a period of 30-60 minutes. Maintain the temperature at or below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the filtered product extensively with cold deionized water to remove any remaining acetic acid and salts. Dry the final product under vacuum.

Caption: Comparative workflow for classical vs. green synthesis protocols.

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the production of the widely used drug Acetazolamide. While the classical method using chlorine gas is effective, modern advancements have introduced safer and more environmentally friendly protocols using reagents like sodium hypochlorite or hydrogen peroxide.[6][7] The choice of method allows researchers and chemical manufacturers to balance factors of efficiency, safety, and environmental impact. A thorough understanding of the reaction mechanism and careful control of experimental parameters are paramount to achieving a high yield and purity of this critical synthetic intermediate.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287-9291.

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776.

-

Organic Chemistry Portal. Synthesis of sulfonyl chlorides by oxidation.

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.

-

Request PDF. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.

-

BOC Sciences. Acetazolamide Impurities.

-

Medicinal Chemistry Lectures Notes. (2015). Synthesis of Acetazolamide.

-

ChemicalBook. Acetazolamide synthesis.

-

Hussein I. Abdulhussein, Noor H. Naser. (2025). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review, 8(15s), 75-80.

-

PrepChem.com. Synthesis of 5-acetamidomethyl-1,3,4-thiadiazole-2-thiol.

-

ResearchGate. (2023). Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties.

-

LookChem. This compound.

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

Sources

- 1. lookchem.com [lookchem.com]

- 3. Synthesis of Acetazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 4. Acetazolamide synthesis - chemicalbook [chemicalbook.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

An In-Depth Technical Guide to 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

Executive Summary

This compound (ATSC) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of sulfonamide-based pharmaceuticals. Its structure, featuring a reactive sulfonyl chloride group appended to an acetamido-substituted 1,3,4-thiadiazole core, makes it a precursor of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of ATSC, detailing its physicochemical properties, synthesis methodologies, chemical reactivity, and applications. As a key building block for carbonic anhydrase inhibitors such as Acetazolamide, understanding the characteristics of ATSC is crucial for researchers and professionals in drug discovery and process development. This document synthesizes field-proven insights and established scientific data to serve as an authoritative resource.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its unique biological and chemical properties.[1] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere for various functional groups, which allows it to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Derivatives of 1,3,4-thiadiazole exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antitubercular effects.[2][3]

Within this important class of compounds, this compound (CAS No. 32873-57-7) emerges as a critical intermediate.[4][5] Its primary utility lies in its function as the direct precursor to Acetazolamide, a widely used carbonic anhydrase inhibitor.[4][6] The presence of the highly reactive sulfonyl chloride moiety allows for straightforward nucleophilic substitution reactions, typically with amines, to generate a diverse library of sulfonamide derivatives. This guide delves into the core scientific principles governing the properties and utility of this versatile molecule.

Caption: Logical relationship of ATSC to its core scaffold and application.

Core Physicochemical Properties

The physical and chemical properties of ATSC dictate its handling, reactivity, and purification strategies. The compound is a solid at room temperature with a high melting point, indicating a stable crystalline lattice.[4][7] Its solubility profile suggests that polar aprotic solvents are suitable for reactions and analysis.[4][7]

Expert Insight: The predicted pKa of ~8.58 is likely associated with the acetamido proton (N-H).[4][7] This acidity is generally low but can be relevant in reactions involving strong bases. The LogP value indicates moderate lipophilicity, which is an important parameter in drug design and development, influencing factors like membrane permeability and solubility.[7][8]

| Property | Value | Source |

| CAS Number | 32873-57-7 | [9][10] |

| Molecular Formula | C₄H₄ClN₃O₃S₂ | [4][8] |

| Molecular Weight | 241.68 g/mol | [4][9] |

| Exact Mass | 240.9382610 Da | [8] |

| Melting Point | 230 °C | [4][7] |

| Appearance | Solid | [11] |

| Solubility | Soluble in Methanol, DMSO, DMF | [4][7] |

| Density (Predicted) | 1.788 ± 0.06 g/cm³ | [4][7] |

| pKa (Predicted) | 8.58 ± 0.50 | [4][7] |

| LogP (Predicted) | 2.15 | [7] |

| XLogP3 | 1.2 | [7][8] |

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. A common industrial route involves the oxidative chlorination of a suitable sulfur-containing precursor. The following protocol is a representative method based on established chemical principles.

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-5-mercapto-1,3,4-thiadiazole is a commercially available and cost-effective starting point.

-

Acetylation: The initial acetylation of the amino group serves as a protection step. This is critical because the free amine is nucleophilic and would interfere with the subsequent chlorination step. Acetic anhydride is a potent and efficient acetylating agent.

-

Oxidative Chlorination: This is the key transformation. Passing chlorine gas through an aqueous acidic solution of the acetylated intermediate oxidizes the thiol (or its disulfide derivative) directly to the sulfonyl chloride. The use of cold water/ice is crucial to dissipate the heat generated during this highly exothermic reaction and to minimize hydrolysis of the newly formed sulfonyl chloride product.

-

Purification: The crude product precipitates from the aqueous reaction mixture due to its low water solubility. Washing with cold water removes residual acid and inorganic salts. Recrystallization from a suitable solvent like acetone or an ethanol/water mixture is a standard method for achieving high purity.

Step-by-Step Experimental Protocol

-

Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole:

-

Suspend 2-amino-5-mercapto-1,3,4-thiadiazole (1 mole) in acetic acid in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the mixture to 10-15 °C.

-

Slowly add acetic anhydride (1.1 moles) while maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

The product, 2-acetamido-5-mercapto-1,3,4-thiadiazole, is isolated by filtration, washed with water, and dried.

-

-

Oxidative Chlorination to form ATSC:

-

Prepare a suspension of 2-acetamido-5-mercapto-1,3,4-thiadiazole (1 mole) in a mixture of concentrated hydrochloric acid and water in a jacketed reactor cooled to 0-5 °C.

-

Bubble chlorine gas through the vigorously stirred suspension. The temperature must be strictly maintained below 5 °C.

-

Continue the chlorine addition until the reaction is complete. The completion can be monitored by the disappearance of the starting material and the formation of a pale yellow precipitate.

-

Filter the solid product immediately upon completion.

-

Wash the filter cake thoroughly with ice-cold water until the filtrate is neutral (pH ~7).

-

Dry the product under vacuum at a temperature not exceeding 40 °C.

-

-

Purification (Recrystallization):

-

Dissolve the crude ATSC in a minimal amount of hot acetone.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

-

Caption: Key reaction pathway for ATSC to form sulfonamides.

Trustworthiness through Self-Validation: The success of this reaction is readily validated. The starting material (ATSC) is sparingly soluble in many solvents and will react with atmospheric moisture over time. The resulting sulfonamide product (e.g., Acetazolamide) has distinctly different physical properties, including melting point and solubility, and its formation can be easily tracked using techniques like TLC, HPLC, or NMR spectroscopy. [12]

Spectroscopic Characterization

While raw spectral data is not publicly available in the initial search, the structure of ATSC allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would be simple, showing two singlets. One singlet in the region of δ 2.0-2.3 ppm would correspond to the three protons of the acetyl methyl group (CH₃). A second, broader singlet further downfield (typically > δ 10 ppm) would correspond to the amide proton (N-H), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show four distinct carbon signals: the methyl carbon (~25 ppm), the carbonyl carbon (~170 ppm), and two different carbons for the thiadiazole ring (in the aromatic region, ~150-170 ppm).

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide (~1680-1700 cm⁻¹), an N-H stretch (~3200-3300 cm⁻¹), and two characteristic strong, sharp bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group (~1370-1390 cm⁻¹ and ~1170-1190 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio).

Applications in Drug Discovery and Development

The principal application of this compound is as a registered starting material and advanced intermediate in the pharmaceutical industry. [4] 1. Synthesis of Carbonic Anhydrase Inhibitors: ATSC is indispensable for the synthesis of Acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide). [6]Acetazolamide is a potent inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes. [1][2]By inhibiting this enzyme, Acetazolamide is used therapeutically to treat:

-

Glaucoma

-

Epilepsy

-

Altitude sickness [4]* Edema

The conversion of ATSC to Acetazolamide is a direct amination, highlighting the compound's role as an immediate precursor. [4][7]It is also listed as Acetazolamide Impurity F, underscoring the need for strict process control to ensure its complete conversion during drug manufacturing. [7] 2. Platform for Novel Drug Candidates: Beyond Acetazolamide, the reactivity of ATSC makes it an attractive starting point for generating libraries of novel 1,3,4-thiadiazole-2-sulfonamide derivatives. By reacting ATSC with various primary and secondary amines, researchers can systematically explore structure-activity relationships (SAR) to develop new therapeutic agents with potentially improved potency, selectivity, or pharmacokinetic profiles against various carbonic anhydrase isoforms or other biological targets. [1]

Handling, Storage, and Safety

As a reactive sulfonyl chloride, ATSC requires careful handling.

-

Safety: It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely corrosive and a lachrymator.

-

Storage: The compound is sensitive to moisture. Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid is a primary degradation pathway. [2][13]Therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. [5]Recommended storage is often refrigerated at 2-8 °C. [5]

Conclusion

This compound is more than a mere chemical; it is a gateway to a class of therapeutically vital molecules. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable tool for medicinal chemists and process development scientists. A thorough understanding of its characteristics, from synthesis to handling, is essential for leveraging its full potential in the development of carbonic anhydrase inhibitors and other novel pharmaceuticals built upon the versatile 1,3,4-thiadiazole scaffold.

References

-

This compound. LookChem.

-

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | C4H4ClN3O3S2 | CID 12894451. PubChem.

-

CAS#:32873-57-7 | 2-(ACETAMIDO)-5-(CHLOROSULFONYL)-1,3,4-THIADIAZOLE. Chemsrc.

-

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | C4H5N3O4S2 | CID 56924023. PubChem.

-

This compound,32873-57-7. Amadis Chemical.

-

5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST WebBook.

-

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | 827026-60-8. Benchchem.

-

Cas 32873-57-7,2-(ACETAMIDO)-5-(CHLOROSULFONYL). LookChem.

-

This compound. Appretech.

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.

-

32873-57-7|this compound. BLDpharm.

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC - National Center for Biotechnology Information.

-

CAS No : 32873-57-7 | Product Name : 2-Acetamido-5-chlorosulfonyl-1,3,4-thiadiazole. Pharmaffiliates.

-

Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. ResearchGate.

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis.

-

5-Amino-1,3,4-thiadiazole-2-sulfonamide | 14949-00-9. TCI Chemicals.

-

Structure of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. ResearchGate.

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | 827026-60-8 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 7. lookchem.com [lookchem.com]

- 8. 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | C4H4ClN3O3S2 | CID 12894451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS#:32873-57-7 | 2-(ACETAMIDO)-5-(CHLOROSULFONYL)-1,3,4-THIADIAZOLE | Chemsrc [chemsrc.com]

- 10. This compound,32873-57-7-Amadis Chemical [amadischem.com]

- 11. researchgate.net [researchgate.net]

- 12. 32873-57-7|this compound|BLD Pharm [bldpharm.com]

- 13. 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | C4H5N3O4S2 | CID 56924023 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride CAS 32873-57-7

An In-Depth Technical Guide to 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (CAS 32873-57-7)

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS: 32873-57-7), a pivotal chemical intermediate in pharmaceutical synthesis. Primarily recognized for its role as the direct precursor to Acetazolamide, a widely used carbonic anhydrase inhibitor, this sulfonyl chloride is of significant interest to researchers in medicinal chemistry and drug development. This guide delineates its physicochemical properties, provides detailed synthetic protocols, explores its mechanism of action upon conversion to active sulfonamides, and outlines critical safety and handling procedures. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for scientists and development professionals.

Introduction: A Cornerstone Intermediate

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole core.[1] This scaffold is a privileged structure in medicinal chemistry, known for conferring potent and selective biological activity.[2][3] The compound's primary significance lies in its highly reactive sulfonyl chloride moiety (-SO₂Cl), which serves as a chemical handle for the facile introduction of a sulfonamide group (-SO₂NH₂).

This transformation is the final key step in the synthesis of Acetazolamide and its analogues.[4] Acetazolamide is a foundational drug used to treat glaucoma, epilepsy, and altitude sickness, functioning by inhibiting the metalloenzyme carbonic anhydrase.[1][5] Therefore, understanding the properties, synthesis, and reactivity of this compound is fundamental to the development and manufacturing of this entire class of therapeutics. This guide also acknowledges its status as a critical process impurity in drug manufacturing, making its characterization essential for quality control.[6][7][8]

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is essential for its effective use in a laboratory or industrial setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32873-57-7 | [1][9][10] |

| Molecular Formula | C₄H₄ClN₃O₃S₂ | [1][9][11] |

| Molecular Weight | 241.67 g/mol | [1][9][11] |

| IUPAC Name | This compound | [11] |

| Appearance | Off-white to white solid | [8] |

| Melting Point | ~230 °C | [1][8] |

| Solubility | Soluble in Methanol, DMSO, DMF | [1][8] |

| Storage | 2-8°C, Refrigerator | [9] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical step within the broader manufacturing pathway of Acetazolamide. The process involves the chlorination of its thiol or mercaptan precursor.

Overall Synthetic Pathway

The journey to the target sulfonyl chloride is a multi-step process, typically commencing from simple, readily available starting materials. The sequence highlights the assembly of the thiadiazole ring, followed by functional group manipulations to install the necessary acetamido and sulfonyl chloride groups.

Caption: Synthetic route to Acetazolamide, highlighting the formation of the key sulfonyl chloride intermediate.

Experimental Protocol: Oxidative Chlorination

This protocol details the conversion of 2-Acetamido-5-mercapto-1,3,4-thiadiazole to the target sulfonyl chloride. The core of this transformation is an oxidative chlorination.

Materials:

-

2-Acetamido-5-mercapto-1,3,4-thiadiazole

-

Glacial Acetic Acid

-

Chlorine gas or an alternative chlorinating agent (e.g., sulfuryl chloride)

-

Ice-cold water

-

Filtration apparatus

-

Fume hood

Procedure:

-

Suspension: Suspend the starting material, 2-Acetamido-5-mercapto-1,3,4-thiadiazole, in a suitable volume of glacial acetic acid within a reaction vessel equipped with a stirrer and a gas inlet (if using chlorine gas). The reaction should be performed in an efficient fume hood.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath. This is crucial for controlling the exothermic nature of the chlorination reaction.

-

Chlorination: Slowly bubble chlorine gas through the stirred suspension or add the alternative chlorinating agent dropwise. The reaction progress should be monitored by a suitable method (e.g., TLC).

-

Causality Insight: The use of an acidic medium like glacial acetic acid facilitates the reaction, while the oxidative conditions convert the mercapto group (-SH) into the sulfonyl chloride (-SO₂Cl).

-

Precipitation & Isolation: Once the reaction is complete, the product is typically precipitated by carefully pouring the reaction mixture into a larger volume of ice-cold water.

-

Trustworthiness Check: This precipitation step is self-validating. The desired sulfonyl chloride is a solid that is insoluble in the aqueous acidic medium, while unreacted starting materials and byproducts may remain in solution, enabling separation by filtration.

-

Washing and Drying: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield the final product, this compound.

Critical Note: The sulfonyl chloride product is highly susceptible to hydrolysis.[6] All equipment should be thoroughly dried, and exposure to atmospheric moisture should be minimized to prevent the formation of the corresponding 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid, a key process impurity.[6]

Application in the Synthesis of Carbonic Anhydrase Inhibitors

The primary and most well-documented application of this sulfonyl chloride is its use as the immediate precursor to Acetazolamide and related sulfonamide-based drugs.[1][4]

Conversion to Acetazolamide: The Ammonolysis Reaction

The conversion of the sulfonyl chloride to the therapeutically active sulfonamide is achieved through a nucleophilic substitution reaction with ammonia, often referred to as ammonolysis.

Caption: The nucleophilic substitution reaction converting the sulfonyl chloride to a sulfonamide.

Experimental Protocol: Ammonolysis

-

Dissolution/Suspension: The sulfonyl chloride (1 equivalent) is dissolved or suspended in a suitable solvent, such as acetonitrile or THF, in a reaction vessel.[4]

-

Addition of Ammonia: An excess of ammonia is introduced. This can be in the form of concentrated aqueous ammonium hydroxide or by bubbling anhydrous ammonia gas through the solution. The reaction is often performed at reduced temperatures to control its exothermic profile.

-

Causality Insight: The nitrogen atom in ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion, forming the stable sulfonamide C-S-N bond.

-

Reaction Monitoring & Work-up: The reaction is stirred until completion (monitored by TLC or HPLC). The resulting mixture is then typically concentrated to remove the solvent.

-

Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield pure Acetazolamide.[4]

The Mechanism of Carbonic Anhydrase Inhibition

The entire synthetic effort is directed towards creating the sulfonamide group, which is the pharmacophore responsible for biological activity. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. The sulfonamide group of Acetazolamide mimics the transition state of this reaction.

Caption: Inhibition of carbonic anhydrase by coordination of the sulfonamide group to the active site Zn²⁺ ion.

The unprotonated nitrogen of the sulfonamide group coordinates directly to the Zn²⁺ ion at the enzyme's active site, displacing the catalytically essential zinc-bound hydroxide ion. This strong interaction effectively blocks the enzyme's ability to bind and process its natural substrate, CO₂, leading to the observed physiological effects.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is imperative for laboratory safety.

-

General Handling: All manipulations should be performed within a certified fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.[7]

-

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]

-

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to minimize degradation, particularly hydrolysis.[9]

Conclusion

This compound (CAS 32873-57-7) is more than a mere laboratory chemical; it is a linchpin in the synthesis of a vital class of carbonic anhydrase inhibitors. Its value is defined by the reactive sulfonyl chloride group, which provides an efficient and direct route to the formation of the sulfonamide pharmacophore. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for professionals engaged in the research, development, and manufacturing of sulfonamide-based pharmaceuticals. Mastery of its chemistry enables innovation in drug design and ensures the quality and purity of life-saving medications.

References

-

Cas 32873-57-7, 2-(ACETAMIDO)-5-(CHLOROSULFONYL). (n.d.). LookChem. Retrieved from [Link]

-

CAS No: 32873-57-7 | 2-Acetamido-5-chlorosulfonyl-1,3,4-thiadiazole. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | C4H4ClN3O3S2. (n.d.). PubChem. Retrieved from [Link]

-

CAS#:32873-57-7 | 2-(ACETAMIDO)-5-(CHLOROSULFONYL)-1,3,4-THIADIAZOLE. (n.d.). Chemsrc. Retrieved from [Link]

-

Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (2024). Vascular and Endovascular Review. Retrieved from [Link]

-

acetazolamide | CAS#:59-66-5. (n.d.). Chemsrc. Retrieved from [Link]

-

5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6596. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Retrieved from [Link]

-

This compound. (n.d.). Appretech. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetazolamide synthesis - chemicalbook [chemicalbook.com]

- 5. acetazolamide | CAS#:59-66-5 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicea.com [chemicea.com]

- 8. 2-(ACETAMIDO)-5-(CHLOROSULFONYL)-1,3,4-THIADIAZOLE CAS#: 32873-57-7 [amp.chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CAS#:32873-57-7 | 2-(ACETAMIDO)-5-(CHLOROSULFONYL)-1,3,4-THIADIAZOLE | Chemsrc [chemsrc.com]

- 11. 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | C4H4ClN3O3S2 | CID 12894451 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

The molecular structure of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride incorporates several key functional groups that give rise to characteristic spectroscopic signatures.[1] Understanding these signatures is crucial for confirming the identity and purity of the compound. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Molecular Structure and Key Functional Groups

The structure of this compound is characterized by a central 1,3,4-thiadiazole ring, substituted with an acetamido group at the 5-position and a sulfonyl chloride group at the 2-position.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the analysis of related compounds, the following proton (¹H) and carbon-13 (¹³C) NMR spectra are predicted for this compound.[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals:

-

Acetamido NH Proton: A broad singlet is anticipated for the amide proton, likely in the range of δ 12.5-13.0 ppm. The exact chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, this proton is readily observable.

-

Acetyl CH₃ Protons: A sharp singlet corresponding to the three equivalent methyl protons of the acetyl group is expected around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.7 | Singlet (broad) | 1H | -NH- |

| ~2.4 | Singlet | 3H | -C(=O)CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon atoms in the molecule:

-

Thiadiazole Ring Carbons: The two carbons of the 1,3,4-thiadiazole ring are in different electronic environments. The carbon atom attached to the sulfonyl chloride group (C2) is expected to be more deshielded and appear further downfield (around δ 165-170 ppm) compared to the carbon atom attached to the acetamido group (C5), which is anticipated to be in the range of δ 158-162 ppm.

-

Carbonyl Carbon: The carbonyl carbon of the acetamido group is expected to resonate in the typical range for amides, around δ 168-172 ppm.

-

Methyl Carbon: The methyl carbon of the acetyl group will be the most shielded carbon, appearing upfield around δ 22-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | -C =O |

| ~167 | C 2-SO₂Cl |

| ~160 | C 5-NH |

| ~23 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the amide, sulfonyl chloride, and thiadiazole moieties. Data from the related compound, 5-acetamido-1,3,4-thiadiazole-2-sulfonamide, can be used as a reference.[4][5]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Sharp | N-H stretching vibration |

| ~1700 | Strong | C=O stretching vibration (Amide I) |

| ~1550 | Strong | N-H bending vibration (Amide II) |

| ~1380 | Strong | S=O asymmetric stretching vibration |

| ~1180 | Strong | S=O symmetric stretching vibration |

| ~1600 | Medium | C=N stretching vibration of the thiadiazole ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular weight is 241.67 g/mol .[1] The mass spectrum of the related compound, acetazolamide, provides insights into the likely fragmentation pathways.[6]

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 241 (for ³⁵Cl) and 243 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.

Predicted Fragmentation Pathway

The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of Cl: Cleavage of the S-Cl bond would result in a fragment at m/z 206.

-

Loss of SO₂Cl: Fragmentation of the C-S bond could lead to the loss of the sulfonyl chloride radical, yielding a fragment at m/z 142.

-

Loss of Acetyl Group: Cleavage of the amide bond could result in the loss of a ketene molecule (CH₂=C=O) or an acetyl radical.

Caption: Predicted major fragmentation pathway for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 241/243 | [M]⁺ |

| 206 | [M - Cl]⁺ |

| 142 | [M - SO₂Cl]⁺ |

| 99 | [C₂H₂N₃S]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, especially for observing the NH proton.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas or liquid chromatography.

-

Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The anticipated NMR, IR, and MS spectra are detailed, with explanations for the expected chemical shifts, vibrational frequencies, and fragmentation patterns based on the analysis of structurally related compounds. This information serves as a valuable resource for the identification and characterization of this important chemical intermediate in a research and development setting.

References

-

PubChem. 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

NIST. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. National Institute of Standards and Technology. [Link]

-

PubChem. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

NIST. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide IR Spectrum. National Institute of Standards and Technology. [Link]

-

Chemsrc. 2-(ACETAMIDO)-5-(CHLOROSULFONYL)-1,3,4-THIADIAZOLE. [Link]

-

NIST. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide IR Spectrum. National Institute of Standards and Technology. [Link]

-

MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]

-

ResearchGate. Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. [Link]

-

PubMed. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. [Link]

-

PMC. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]

-

LookChem. 2-(ACETAMIDO)-5-(CHLOROSULFONYL)-1,3,4-THIADIAZOLE. [Link]

-

NIH. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. [Link]

-

PubMed. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. [Link]

-

ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. [Link]

-

LookChem. This compound. [Link]

-

ResearchGate. Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. [Link]

-

ResearchGate. Structure of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. [Link]

Sources

- 1. 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | C4H4ClN3O3S2 | CID 12894451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 5. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 6. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

An In-depth Technical Guide to 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride: A Pivotal Intermediate in Medicinal Chemistry

Foreword: Unveiling a Cornerstone of Sulfonamide Synthesis

In the landscape of pharmaceutical development, the efficiency and versatility of chemical intermediates are paramount. Among these, 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (CAS No. 32873-57-7) stands out as a critical building block, primarily recognized for its role in the synthesis of a class of drugs known as sulfonamides.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactive nature and applications, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles. The narrative is designed not merely to list facts, but to explain the causality behind its utility, empowering scientists to leverage its full potential in their research endeavors.

Core Characteristics and Physicochemical Profile

This compound is a stable, solid compound that serves as a potent electrophile.[2] Its structure features a 1,3,4-thiadiazole ring, a pharmacologically significant scaffold, substituted with an acetamido group and a highly reactive sulfonyl chloride moiety. This unique combination of functional groups dictates its chemical behavior and establishes its importance as a precursor to a wide array of bioactive molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32873-57-7 | [2][3] |

| Molecular Formula | C₄H₄ClN₃O₃S₂ | [2][3] |

| Molecular Weight | 241.67 g/mol | [2] |

| Melting Point | 230 °C | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in Methanol, DMSO, DMF | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis of the Intermediate: A Step-by-Step Protocol

The most common and industrially relevant synthesis of this compound involves the oxidative chlorination of its mercaptan precursor, 2-acetylamino-5-mercapto-1,3,4-thiadiazole.[5][6] The choice of this pathway is driven by the availability of the starting materials and the efficiency of the transformation. The mercapto group (-SH) is converted into the sulfonyl chloride (-SO₂Cl) group, a powerful electrophilic handle for subsequent reactions.

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol describes a common lab-scale synthesis. The causality behind this choice lies in its directness and high yield. The use of an acetic acid/water mixture at low temperatures is crucial to control the exothermic reaction and prevent unwanted side reactions or degradation of the thiadiazole ring.

-

Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend 2-acetylamino-5-mercapto-1,3,4-thiadiazole in a mixture of glacial acetic acid and water.[]

-

Cooling: Cool the suspension to between -2°C and 0°C using an ice-salt bath. Maintaining this low temperature is critical to moderate the reactivity of chlorine gas and ensure selective formation of the sulfonyl chloride.

-

Chlorination: Bubble chlorine gas (Cl₂) through the stirred suspension.[8] The reaction is highly exothermic and must be carefully controlled. The progress can be monitored by observing the color change and the dissolution of the starting material.

-

Reaction Completion & Isolation: Continue the chlorine addition until the reaction is complete (typically determined by TLC or other analytical methods). The product, this compound, will precipitate out of the solution.

-

Purification: Filter the solid precipitate and wash thoroughly with ice-cold water to remove any residual acid and inorganic salts.[8]

-

Drying: Dry the product under vacuum to yield the final intermediate. It is crucial to use the product immediately or store it under anhydrous conditions, as the sulfonyl chloride group is sensitive to moisture.[9]

Caption: Synthetic pathway for this compound.

The Core Reactivity: Gateway to Sulfonamides

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines, and most notably, with ammonia.[10][11] This reaction is the cornerstone of sulfonamide drug synthesis.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond (S-N). Typically, a base such as triethylamine or pyridine is used to quench the HCl byproduct generated during the reaction.[11]

Application Case Study: Synthesis of Acetazolamide

Acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide) is a carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.[][12] Its synthesis is a textbook example of the application of our title intermediate.

Experimental Protocol: Ammonolysis to Acetazolamide

-

Reactor Setup: In a suitable reaction vessel, place a mixture of crushed ice and concentrated aqueous ammonia. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct. The low temperature controls the reaction rate.

-

Addition of Intermediate: Slowly and carefully add this compound to the cold ammonia solution with vigorous stirring.[][8] This controlled addition is essential to manage the exothermicity and ensure homogeneity.

-

Reaction and Precipitation: Allow the reaction to proceed while maintaining a low temperature. The product, Acetazolamide, is less soluble in the aqueous medium and will precipitate out.

-

Isolation and Purification: Filter the crude Acetazolamide and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent like hot ethanol to achieve pharmaceutical-grade purity.[13]

Caption: General reaction scheme for sulfonamide synthesis.

Broader Implications in Drug Discovery

While the synthesis of Acetazolamide is its most prominent application, this compound is a gateway to a much wider range of potential therapeutics. The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry, appearing in compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[14] By reacting the sulfonyl chloride intermediate with various primary and secondary amines, researchers can generate large libraries of novel sulfonamide derivatives for high-throughput screening, accelerating the discovery of new drug candidates.[15]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is crucial.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[16] As with all sulfonyl chlorides, it reacts with water, potentially violently, to release corrosive hydrochloric acid.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is critical to protect it from moisture to prevent hydrolysis and degradation.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

This compound is more than just a precursor to Acetazolamide; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, combined with the predictable and efficient reactivity of the sulfonyl chloride group, makes it an ideal starting point for the exploration of new chemical space. Understanding its properties, synthesis, and reactivity—as detailed in this guide—provides researchers with the foundational knowledge required to innovate and develop the next generation of sulfonamide-based therapeutics.

References

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH).

- The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.

- Synthesis of Sulfonamides. (2016, August 1). Royal Society of Chemistry.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.

- 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid. (n.d.). Benchchem.

- Acetazolamide synthesis. (n.d.). ChemicalBook.

- This compound. (n.d.). LookChem.

- Acetazolamide Impurities. (n.d.). BOC Sciences.

- 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride. (n.d.). PubChem.

- Methanediamine,1-phenyl-N,N'-bis(phenylmethylene)-. (2025). Chemsrc.

- Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (n.d.). Vascular and Endovascular Review.

- Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 2-(ACETAMIDO)-5-(CHLOROSULFONYL)-1,3,4-THIADIAZOLE. (n.d.). LookChem.

- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. (n.d.). NIST WebBook.

- Safety Data Sheet: N-[5-Aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide. (n.d.). Carl ROTH.

- Safety Data Sheet. (2025). Angene Chemical.

- 2-(ACETAMIDO)-5-(CHLOROSULFONYL)-1,3,4-THIADIAZOLE. (2025). Guidechem.

- This compound. (n.d.). Amadis Chemical.

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI.

- This compound. (n.d.). BLDpharm.

- Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). PubMed.

- This compound. (n.d.). ApprnoTech.

- Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. (2025). ResearchGate.

- 2-Aminothiazole wiki. (n.d.). Guidechem.

- 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Science of Synthesis.

- phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine. (n.d.). EvitaChem.

-

5-Methyl-[1][11][17]thiadiazole-2-carbaldehyde. (n.d.). J&W Pharmlab. Retrieved from

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | C4H4ClN3O3S2 | CID 12894451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetazolamide synthesis - chemicalbook [chemicalbook.com]

- 8. US5010204A - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 9. fishersci.ca [fishersci.ca]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 13. verjournal.com [verjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. angenechemical.com [angenechemical.com]

- 17. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl Chloride Derivatives: A Technical Guide

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the biological potential of a specific and highly promising class of these compounds: derivatives of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride. This scaffold, a key precursor to the widely recognized carbonic anhydrase inhibitor acetazolamide, serves as a versatile platform for the development of novel therapeutic agents.[4][5] We will delve into the synthetic strategies for derivatization, explore the diverse biological activities including antimicrobial and anticancer properties, and elucidate the underlying mechanisms of action, with a particular focus on enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

The Core Moiety: this compound

This compound is a pivotal intermediate in the synthesis of a multitude of biologically active sulfonamide derivatives. Its structure, featuring the 1,3,4-thiadiazole ring, an acetamido group, and a reactive sulfonyl chloride moiety, provides a unique combination of features that contribute to its therapeutic relevance. The thiadiazole ring itself is a bioisostere of other key heterocycles found in nature, allowing for favorable interactions with biological targets.[2] The acetamido group can participate in hydrogen bonding, enhancing binding affinity to enzymes, while the sulfonyl chloride is a highly reactive site for nucleophilic substitution, enabling the facile synthesis of a diverse library of derivatives.

Synthetic Pathways and Derivatization Strategies

The synthesis of derivatives from this compound is a well-established and versatile process. The primary route involves the reaction of the sulfonyl chloride with a wide range of nucleophiles, most commonly primary and secondary amines, to yield the corresponding N-substituted sulfonamides.

General Synthetic Protocol for N-Substituted Sulfonamides:

A general and optimized synthetic route to obtain 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides involves a multi-step process that often starts from 5-amino-1,3,4-thiadiazole-2-thiol.[6]

Step 1: Protection of the Amino Group The initial step involves the protection of the 5-amino group to prevent unwanted side reactions during the subsequent chlorosulfonation. A common protecting group is the tert-butyloxycarbonyl (Boc) group.[6]

-

Reagents: 5-amino-1,3,4-thiadiazole-2-thiol, di-tert-butyldicarbonate ((Boc)₂O), 4-dimethylaminopyridine (4-DMAP), triethylamine (Et₃N).[6]

-

Solvent: Dichloromethane (CH₂Cl₂).[6]

-

Procedure: The starting material is suspended in CH₂Cl₂ with the catalysts, and (Boc)₂O is added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).[6]

Step 2: Chlorosulfonation The protected intermediate is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the 2-position.[6]

-

Reagents: 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-thiol, Chlorine gas (Cl₂).[6]

-

Solvent: Acetic acid.[6]

-

Procedure: The protected thiol is dissolved in aqueous acetic acid and cooled in an ice bath. Chlorine gas is bubbled through the solution, leading to the formation of the sulfonyl chloride.[6]

Step 3: Aminolysis (Formation of N-Substituted Sulfonamides) The final step is the reaction of the sulfonyl chloride with a desired primary or secondary amine to form the sulfonamide linkage.[6]

-

Reagents: 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride, desired amine (R-NH₂), 4-DMAP, Et₃N.[6]

-

Solvent: Dichloromethane (CH₂Cl₂).[6]

-

Procedure: The sulfonyl chloride is dissolved in CH₂Cl₂ with the catalysts, and the amine is added. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then purified.[6]

Step 4: Deprotection (if necessary) If the final product requires a free amino group at the 5-position, the Boc protecting group is removed using acidic conditions.

-

Reagents: Trifluoroacetic acid (TFA).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: The Boc-protected sulfonamide is treated with TFA in CH₂Cl₂ at room temperature.

This modular synthesis allows for the creation of a vast library of derivatives with diverse physicochemical properties, which is crucial for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for N-substituted sulfonamide derivatives.

Biological Potential: A Multifaceted Pharmacophore

Derivatives of this compound exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Carbonic Anhydrase Inhibition: The Hallmark Activity

The most prominent biological activity of this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Acetazolamide, the archetypal derivative, is a potent inhibitor of several CA isoforms.[5]

Mechanism of Action: The sulfonamide moiety (-SO₂NH₂) is crucial for CA inhibition. It coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity. The 1,3,4-thiadiazole ring and its substituents play a significant role in modulating the inhibitory potency and selectivity for different CA isoforms.[7]

Caption: Schematic of sulfonamide inhibition of carbonic anhydrase.

Therapeutic Implications: The inhibition of CAs has therapeutic applications in various conditions, including:

-

Glaucoma: By reducing the formation of aqueous humor in the eye, thereby lowering intraocular pressure.

-

Epilepsy: Through the induction of metabolic acidosis in the brain.[8]

-

Altitude Sickness: By counteracting the respiratory alkalosis that occurs at high altitudes.

-

Cancer: Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are involved in pH regulation and tumor progression.[7] Selective inhibitors of these isoforms are being investigated as anticancer agents.

Quantitative Data on CA Inhibition:

| Compound | Target Isoform | Kᵢ (nM) | Reference |

| Acetazolamide | hCA II | 12 | [9] |

| Methazolamide | hCA II | 14 | [7] |

| Dichlorphenamide | hCA II | 38 | [7] |

| Acridine sulfonamide derivative 7e | hCA II | 7.9 | [10][11] |

Antimicrobial Activity: A Renewed Focus

Recent studies have highlighted the significant antimicrobial potential of acetazolamide and its derivatives, offering a promising avenue for combating antibiotic-resistant pathogens.[12]

Mechanism of Action: The antimicrobial activity is linked to the inhibition of bacterial carbonic anhydrases, which are essential for the survival and growth of certain bacteria.[13] By targeting these enzymes, these compounds disrupt crucial physiological processes in microorganisms.

Spectrum of Activity:

-

Gram-negative bacteria: Derivatives have shown potent activity against Neisseria gonorrhoeae, including drug-resistant strains.[13][14]

-

Gram-positive bacteria: Acetazolamide has demonstrated efficacy against vancomycin-resistant enterococci (VRE), outperforming the standard drug linezolid in in vivo models.[12][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth to create a range of concentrations.

-

Inoculation: Each dilution is inoculated with the bacterial suspension.

-

Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Quantitative Data on Antimicrobial Activity:

| Compound | Organism | MIC (µg/mL) | Reference |

| Acetazolamide | Vancomycin-resistant Enterococcus | 1 - 4 | [15] |

| Ethoxzolamide | Vancomycin-resistant Enterococcus | 1 - 4 | [15] |

| Derivative 20 | Neisseria gonorrhoeae | 0.25 | [13][14] |

| Derivative 23 | Neisseria gonorrhoeae | 0.25 | [13][14] |

Anticancer Activity: Targeting Tumor Metabolism

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of anticancer agents.[16][17] Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines.[8]

Mechanisms of Anticancer Action:

-

Carbonic Anhydrase Inhibition: As mentioned earlier, inhibition of tumor-associated CA isoforms (e.g., CA IX and XII) can disrupt pH homeostasis in the tumor microenvironment, leading to apoptosis.

-

Inhibition of other kinases and enzymes: Some derivatives have been shown to inhibit other enzymes crucial for cancer cell proliferation and survival.[18]

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death in cancer cells.[17]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 1,3,4-Thiadiazole derivative (II) | MCF-7 (Breast Cancer) | 0.28 | [16] |

| N-(5-methyl-[12][14][15]thiadiazol-2-yl)-propionamide | HepG2 (Liver Cancer) | 9.4 | [19] |

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide derivatives is highly dependent on the nature of the substituent on the sulfonamide nitrogen.

-

Lipophilicity: Increasing the lipophilicity of the substituent can enhance cell permeability and, in some cases, improve antimicrobial and anticancer activity.[16]

-

Steric Hindrance: Bulky substituents near the sulfonamide group can negatively impact binding to the target enzyme.

-

Electronic Effects: The electronic properties of the substituent can influence the acidity of the sulfonamide proton and its interaction with the zinc ion in carbonic anhydrase.

-

Hydrogen Bonding Potential: Substituents capable of forming hydrogen bonds can contribute to the overall binding affinity.

A thorough understanding of SAR is critical for the rational design of more potent and selective derivatives.

Future Directions and Conclusion

The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their well-established role as carbonic anhydrase inhibitors continues to be a major focus of research, with ongoing efforts to develop isoform-selective inhibitors for various diseases, including cancer. The recent discovery of their potent antimicrobial activity, particularly against drug-resistant bacteria, has opened up new and exciting avenues for drug development.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying their antimicrobial and anticancer effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

-

Abutaleb, N. S., et al. (2021). In Vivo Antibacterial Activity of Acetazolamide. Antimicrobial Agents and Chemotherapy, 65(12), e01328-21. [Link]

-

Bandara, A. B., et al. (2021). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(5), 1264-1277. [Link]

-

Abutaleb, N. S., et al. (2021). In Vivo Antibacterial Activity of Acetazolamide. Antimicrobial Agents and Chemotherapy, 65(12), e0132821. [Link]

-

Bandara, A. B., et al. (2021). Structure–Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(5), 1264–1277. [Link]

-

Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. [Link]

-

Kumbhar, S. B., et al. (2021). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 11(54), 34225-34237. [Link]

-